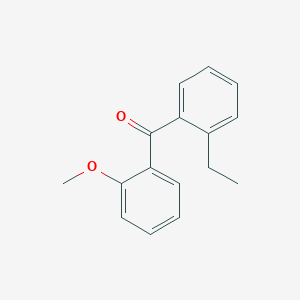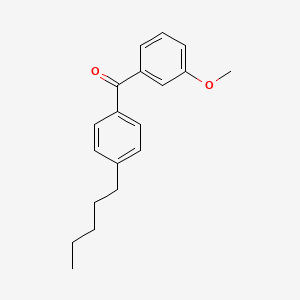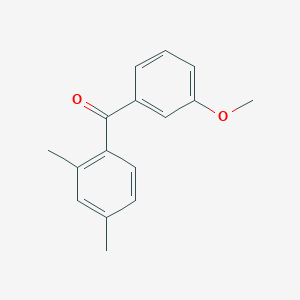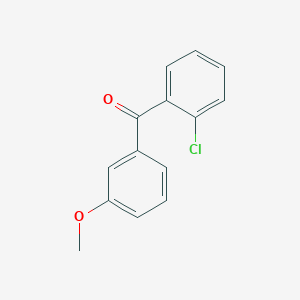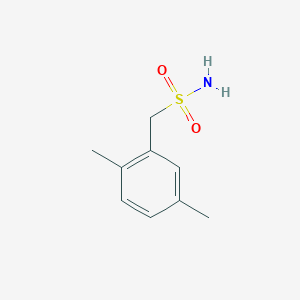
(2,5-Dimethylphenyl)methanesulfonamide
Vue d'ensemble
Description
“(2,5-Dimethylphenyl)methanesulfonamide” is a chemical compound with the CAS Number: 919354-60-2 . It has a molecular weight of 199.27 and is typically in powder form .
Molecular Structure Analysis
The InChI code for “(2,5-Dimethylphenyl)methanesulfonamide” is1S/C9H13NO2S/c1-7-3-4-8(2)9(5-7)6-13(10,11)12/h3-5H,6H2,1-2H3,(H2,10,11,12) . This indicates that the compound consists of 9 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . Physical And Chemical Properties Analysis
“(2,5-Dimethylphenyl)methanesulfonamide” is a powder that is stored at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not available in the retrieved data.Applications De Recherche Scientifique
Conformational Analysis
- Structural Conformations: Studies on compounds similar to (2,5-Dimethylphenyl)methanesulfonamide, such as N-(2,5-Dichlorophenyl)methanesulfonamide, have revealed insights into the conformation of the N—H bond and geometric parameters like bond and torsion angles. These properties are significant for understanding the biological activity and molecular interactions of such compounds (Gowda, Foro, & Fuess, 2007).
Chemical Reactivity and Applications
- Chemoselective N-Acylation Reagents: Research involving N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, derived from similar compounds, demonstrated their role as chemoselective N-acylation reagents. This is crucial in synthetic chemistry for the selective modification of molecules (Kondo, Sekimoto, Nakao, & Murakami, 2000).
Pharmaceutical and Biological Implications
- Carbonic Anhydrase Inhibitors: Sulfonamides like 2-N,N-Dimethylamino-1,3,4-thiadiazole-5-methanesulfonamide have been explored for their interaction with mammalian carbonic anhydrase isozymes. Such studies are crucial for developing therapeutic agents targeting specific isozymes for various diseases (Temperini, Cecchi, Boyle, Scozzafava, Escribano Cabeza, Wentworth, Blackburn, & Supuran, 2008).
Spectroscopy and Analytical Applications
- Electrospray Mass Spectrometry: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), often used in the analysis of hydrophobic compounds, show effective application in the mass spectrometry of hydrophobic compounds like protected peptides and sugars. This demonstrates their importance in analytical chemistry for understanding compound structures and interactions (Szabó & Kele, 2001).
Photoprotective Groups in Synthesis
- Photoremovable Protecting Groups: Research on 2,5-Dimethylphenacyl esters, similar in structure to (2,5-Dimethylphenyl)methanesulfonamide, has shown their application as photoremovable protecting groups for phosphates and sulfonic acids. This is significant in organic synthesis and biochemistry, where controlled release of protected functional groups is required (Klán, Pelliccioli, Pospíšil, & Wirz, 2002).
Gas-Phase Reactions and Atmospheric Chemistry
- Gas-Phase Oxidation of DMSO: Studies on the OH-radical initiated oxidation of dimethyl sulfoxide (DMSO) in the gas phase, leading to products like methane sulfinic acid (MSIA), provide insights into atmospheric chemistry and pollutant transformation processes (Arsene, Barnes, Becker, Schneider, Wallington, Mihalopoulos, & Patroescu-Klotz, 2002).
Hygroscopic Properties in Atmospheric Sciences
- Hygroscopic Properties of Methanesulfonates: Understanding the hygroscopic properties of methanesulfonates, such as those formed in the atmospheric oxidation of dimethyl sulfide, is crucial in atmospheric science, particularly in studying marine aerosols and their impact on climate and weather patterns (Guo, Peng, Zong, Gu, Ma, Wu, Wang, Ding, Hu, & Wang, 2020).
Catalysis in Organic Chemistry
- Methanesulfonamide as a Catalyst: Methanesulfonamide's role as a cosolvent and a general acid catalyst in Sharpless asymmetric dihydroxylations highlights its significance in facilitating specific organic reactions, demonstrating its utility in synthetic organic chemistry (Junttila & Hormi, 2009).
Sensor Development
- Methane Gas Sensors: The development of methane sensors using materials treated with dimethyl sulfoxide (DMSO) underscores the role of these compounds in creating sensitive and selective sensors for environmental monitoring and safety applications (Khasim, Pasha, Badi, Ltaief, Al-Ghamdi, & Panneerselvam, 2021).
Safety And Hazards
Propriétés
IUPAC Name |
(2,5-dimethylphenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-7-3-4-8(2)9(5-7)6-13(10,11)12/h3-5H,6H2,1-2H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCUCYFIXUXQDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20612427 | |
| Record name | 1-(2,5-Dimethylphenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20612427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethylphenyl)methanesulfonamide | |
CAS RN |
919354-60-2 | |
| Record name | 1-(2,5-Dimethylphenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20612427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![cis-4-[2-(2-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358969.png)
![cis-4-[2-Oxo-2-(2-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358972.png)

